N-ethyladamantan-2-amine
Description
Contextualization within Adamantane (B196018) Chemistry and Related Amine Classes
N-ethyladamantan-2-amine belongs to the family of adamantane derivatives, which are characterized by a rigid, diamondoid cage structure. nih.govresearchgate.net This carbon framework can be functionalized at its bridgehead (tertiary) or bridge (secondary) positions. This compound is a secondary amine attached to the C-2 position of the adamantane nucleus, making it a 2-aminoadamantane (B82074) derivative.
The synthesis of such amines often starts from 2-adamantanone (B1666556). nih.gov General synthetic routes for related adamantane amines include the alkylation of halo-adamantanes followed by the introduction of an amino group, or the alkylation of a primary aminoadamantane. google.com For instance, the ethyl group in related compounds can be introduced by the reduction of the corresponding acetamide. google.com This suggests a plausible synthetic pathway for this compound could involve the reductive amination of 2-adamantanone with ethylamine (B1201723) or the ethylation of 2-aminoadamantane.
The chemical properties of this compound are influenced by both the bulky, lipophilic adamantane cage and the polar secondary amine group. The hydrochloride salt of the compound is also noted in chemical literature. uni.lu
Significance of Adamantane Derivatives in Contemporary Chemical Biology and Pharmaceutical Sciences
The adamantane moiety has become a significant structural component in medicinal chemistry and pharmaceutical sciences. nih.govresearchgate.net Its rigid and lipophilic nature can enhance the pharmacological properties of a molecule. Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, neuroprotective, and antiparkinsonian effects. researchgate.netnih.gov
The introduction of an adamantane group can improve a drug's metabolic stability and ability to cross biological membranes, such as the blood-brain barrier. nih.gov This has led to the development of several clinically used drugs containing the adamantane scaffold, such as amantadine (B194251) and memantine (B1676192). researchgate.netmuni.cz Research into adamantane derivatives continues to be an active area, with studies exploring their potential as inhibitors of various enzymes and as agents against a range of diseases. rsc.orgmdpi.com
Overview of Current Research Trajectories for this compound
While extensive academic research focusing solely on this compound is not widely published, its structural features place it within the broader research trajectory of 2-aminoadamantane derivatives. Studies on this class of compounds have investigated their potential as antiviral agents, including against SARS-CoV-2, and their effects on the central nervous system. nih.gov
A notable finding specific to this compound is its reported trypanocidal activity. Research has indicated that the N-ethyl substitution on the 2-amino group enhances its activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with a reported IC₉₀ of 8 μM. This enhanced activity is attributed to increased lipophilicity conferred by the ethyl group, which may improve the compound's ability to permeate cellular membranes.
The current research landscape suggests that while this compound is not as extensively studied as other adamantane derivatives, its demonstrated biological activity warrants further investigation. Future research may focus on elucidating its mechanism of action against T. brucei, exploring its potential against other pathogens, and conducting further structure-activity relationship studies to optimize its therapeutic potential.
Data Tables
Table 1: Chemical Identification of this compound and its Hydrochloride Salt
| Identifier | This compound | This compound hydrochloride |
| Molecular Formula | C₁₂H₂₁N | C₁₂H₂₂ClN |
| Molecular Weight | 179.31 g/mol | 215.76 g/mol |
| CAS Number | 46176-57-2 | 46176-57-2 (hydrochloride) |
| Canonical SMILES | CCNC1C2CC3CC(C2)CC1C3 | CCNC1C2CC3CC(C2)CC1C3.Cl |
| InChI Key | LBUOWFRNFOQBRE-UHFFFAOYSA-N | Not Available |
Data sourced from PubChem and commercial supplier information. uni.lufluorochem.co.uk
Table 2: Reported Biological Activity of this compound
| Target Organism | Activity | Reported Potency (IC₉₀) | Reference |
| Trypanosoma brucei | Trypanocidal | 8 μM |
Structure
3D Structure
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-ethyladamantan-2-amine |
InChI |
InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3 |
InChI Key |
LBUOWFRNFOQBRE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Ethyladamantan 2 Amine
Established Synthetic Pathways to N-ethyladamantan-2-amine
The synthesis of this compound, a notable derivative of the rigid and versatile adamantane (B196018) scaffold, is achieved through several established chemical routes. These methods primarily involve the modification of pre-existing adamantane structures, leveraging reactions such as alkylation, reductive amination, and amide reduction.
Alkylation Reactions of Aminoadamantane Scaffolds
Direct alkylation of aminoadamantane serves as a primary route to N-substituted adamantane derivatives. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products. masterorganicchemistry.com The increased nucleophilicity of the resulting secondary amine compared to the primary amine starting material makes it susceptible to further alkylation. masterorganicchemistry.com
To circumvent the issue of over-alkylation, specific strategies and reagents are employed. For instance, the use of a significant excess of the starting amine can favor mono-alkylation. masterorganicchemistry.com Cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines, offering a more controlled approach.
A general representation of this alkylation is the reaction of 2-aminoadamantane (B82074) with an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the amino group attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.
Table 1: Comparison of Alkylation Strategies
| Alkylation Method | Reagents | Key Features | Potential Issues |
|---|---|---|---|
| Direct Alkylation | Ethyl Halide (e.g., C₂H₅Br) | Simple, one-step process. | Over-alkylation leading to tertiary amines and quaternary ammonium (B1175870) salts is common. masterorganicchemistry.com |
| Reductive Alkylation | Acetaldehyde, Reducing Agent | More controlled than direct alkylation. | Requires an additional reduction step. |
| Catalytic Alkylation | Methanol, Iridium Catalyst | High selectivity for N-methylation; adaptable for other alkyl groups. organic-chemistry.org | Catalyst may be expensive or require specific handling. |
Reductive Amination Strategies for Adamantane Derivatives
Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines, including this compound. masterorganicchemistry.com This two-step process involves the initial reaction of a ketone, in this case, adamantanone, with a primary amine (ethylamine) to form an imine intermediate. The subsequent reduction of this imine yields the desired secondary amine. libretexts.org
A key advantage of reductive amination is its ability to avoid the over-alkylation problems associated with direct alkylation of amines. masterorganicchemistry.com The reaction can be performed in a one-pot fashion.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly useful as it selectively reduces the imine in the presence of the ketone, allowing for the reaction to be carried out in a single step. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using H₂ gas over a metal catalyst like nickel is also an effective reduction method. libretexts.orgocr.org.uk
The general reaction scheme is as follows: Adamantanone reacts with ethylamine (B1201723) to form an N-ethyl-2-iminoadamantane intermediate, which is then reduced to this compound. Russian patents describe the reductive amination of adamantanone using formic acid as both the solvent and the reducing agent in a Leuckart-Wallach type reaction to produce N-substituted adamantylamines. google.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | A common and effective reducing agent. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of ketones. masterorganicchemistry.comyoutube.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Ni or Pt | Effective but requires specialized equipment for handling hydrogen gas. ocr.org.uk |
Amide Reduction Approaches to N-Ethyl Adamantyl Amines
The reduction of amides presents another viable pathway to this compound. This method involves the conversion of a carboxylic acid derivative of adamantane into an amide, followed by reduction to the corresponding amine. masterorganicchemistry.comlibretexts.org
Specifically, adamantane-2-carboxylic acid can be converted to its acid chloride, which then reacts with ethylamine to form N-ethyladamantane-2-carboxamide. This amide is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound. masterorganicchemistry.comlibretexts.org LiAlH₄ is a powerful reagent capable of reducing the amide functional group to an amine. masterorganicchemistry.comlibretexts.org
While effective, the use of potent reducing agents like LiAlH₄ requires careful handling due to their high reactivity. masterorganicchemistry.com More recent methods have explored the use of milder and more selective reducing agents. For example, diethylzinc (B1219324) (Et₂Zn) in combination with a polymeric silane (B1218182) has been shown to be an efficient catalyst for the reduction of tertiary amides. organic-chemistry.org Similarly, nickel-catalyzed reductions offer a pathway that tolerates other functional groups. organic-chemistry.org
A patent describes the preparation of amines from amides by heating an intimate, solvent-free mixture of the amide and an alkali metal borohydride above the mixture's melting point. google.com
Table 3: Amide Reduction Methodologies
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Amide Formation | Adamantane-2-carboxylic acid, SOCl₂, Ethylamine | N-ethyladamantane-2-carboxamide |
| 2. Amide Reduction | LiAlH₄ or other reducing agents | This compound |
Alternative Amination Procedures and Novel Synthetic Routes
Beyond the more common methods, several alternative and novel synthetic routes to adamantane amines have been developed. These often provide advantages in terms of selectivity, yield, or milder reaction conditions.
One such approach involves the reaction of 1-halo-adamantanes with lithium metal under sonication to form 1-lithioadamantane. This organolithium intermediate can then be reacted with an aminating agent to produce the corresponding amine. google.com While this patent focuses on bridgehead amination, the principle could potentially be adapted for the 2-position.
The Gabriel synthesis is a classic method for preparing primary amines and can be adapted for secondary amines. youtube.com It involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis. For this compound, this would involve reacting potassium phthalimide with 2-bromoadamantane, followed by N-ethylation and subsequent hydrazinolysis.
The synthesis of various aminoadamantane derivatives has been described, highlighting the versatility of the adamantane scaffold in generating new compounds with potential biological activity. nih.gov Additionally, synthetic pathways to complex molecules often involve a sequence of reactions where functional groups are strategically introduced and modified. cognitoedu.org The synthesis of biguanide (B1667054) compounds, for example, often starts from amines, showcasing the role of amination reactions in building more complex structures. nih.gov
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is primarily centered around the nitrogen atom of the secondary amine group. The adamantane cage itself is generally stable to many chemical transformations.
Oxidation Reactions of the Amine Moiety
The secondary amine group in this compound is susceptible to oxidation. The products of such reactions depend on the nature of the oxidizing agent used. britannica.com
Mild oxidation can lead to the formation of various products. For instance, treatment with hydrogen peroxide (H₂O₂) or peroxy acids can convert secondary amines into hydroxylamines (R₂NOH). britannica.com Further oxidation can lead to nitrones. researchgate.net Stronger oxidizing agents can lead to more complex reaction pathways.
Tertiary amines, which can be formed from the further alkylation of this compound, are readily oxidized to N-oxides. researchgate.netlibretexts.org These amine oxides are stable compounds that can be isolated. libretexts.org The oxidation of tertiary amines to their corresponding N-oxides can be achieved using hydrogen peroxide, often catalyzed by metals like platinum. researchgate.net
The adamantane framework is relatively resistant to oxidation under mild conditions, but strong oxidizing agents can potentially target the C-H bonds of the cage, although this is less common than reactions at the amine functionality.
Table 4: Potential Oxidation Products of this compound and Related Species
| Starting Material | Oxidizing Agent | Potential Product |
|---|---|---|
| This compound (Secondary Amine) | Hydrogen Peroxide / Peroxy Acids | N-ethyl-N-hydroxy-adamantan-2-amine (Hydroxylamine) britannica.com |
| This compound (Secondary Amine) | Stronger Oxidants | Nitrone |
| N,N-diethyladamantan-2-amine (Tertiary Amine) | Hydrogen Peroxide | N,N-diethyladamantan-2-amine N-oxide researchgate.netlibretexts.org |
Acylation and Sulfonylation of this compound
The secondary amine functionality of this compound is readily susceptible to acylation and sulfonylation reactions, yielding the corresponding amides and sulfonamides. These transformations are fundamental in organic synthesis, allowing for the introduction of a wide array of functional groups that can modulate the chemical and physical properties of the parent molecule.
Acylation
The acylation of this compound involves its reaction with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base. doubtnut.comgoogleapis.com The base serves to neutralize the acidic byproduct, such as hydrogen chloride, which is formed during the reaction. googleapis.com The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product and a leaving group. For instance, the reaction of this compound with acetyl chloride would yield N-(adamantan-2-yl)-N-ethylacetamide. The general reaction is depicted below:
The choice of acylating agent can be broad, ranging from simple aliphatic acyl halides to more complex aromatic and heterocyclic derivatives, allowing for the synthesis of a diverse library of N-acyladamantane derivatives. googleapis.com
Sulfonylation
Similarly, sulfonylation of this compound can be achieved by reacting it with a sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base. nih.govorganic-chemistry.org This reaction leads to the formation of a stable sulfonamide linkage. The mechanism is analogous to acylation, with the nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly enhance the rate of sulfonylation, even in the absence of a tertiary base like triethylamine. nih.gov
The reaction of this compound with a generic sulfonyl chloride (R-SO₂Cl) would produce N-(adamantan-2-yl)-N-ethylsulfonamide.
The resulting sulfonamides are important structural motifs in medicinal chemistry. The synthesis of a variety of sulfonamides can be achieved by employing different sulfonyl chlorides. organic-chemistry.org
N-Dealkylation as a Synthetic and Metabolic Transformation
N-dealkylation, the removal of an N-alkyl group from an amine, is a significant chemical transformation both in synthetic organic chemistry and in the metabolic processing of xenobiotics. nih.govnih.gov For this compound, this would involve the cleavage of the N-ethyl bond to yield adamantan-2-amine.
Synthetic N-Dealkylation
Chemically, the N-dealkylation of tertiary and secondary amines can be challenging due to the high dissociation energy of the C-N bond. nih.gov However, several methods have been developed. One common approach involves the use of chloroformate reagents, such as α-chloroethyl chloroformate. nih.gov The reaction proceeds through a carbamate (B1207046) intermediate, which can then be hydrolyzed to afford the secondary amine hydrochloride. nih.gov While this method is effective, it often requires harsh conditions. nih.gov
Another well-known method is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave the N-alkyl bond of tertiary amines. researchgate.net This reaction, however, can be limited by the nature of the substituents on the amine. researchgate.net
Metabolic N-Dealkylation
In a biological context, N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 (CYP450) enzymes. nih.govmdpi.com This oxidative process involves the hydroxylation of the α-carbon of the ethyl group attached to the nitrogen. mdpi.com The resulting carbinolamine intermediate is unstable and spontaneously decomposes to yield the dealkylated amine (adamantan-2-amine) and acetaldehyde. mdpi.com
The N-dealkylation of drug molecules can have significant pharmacological consequences, leading to metabolites that may retain, lose, or have altered biological activity compared to the parent compound. mdpi.com The identification and synthesis of such metabolites are crucial aspects of drug development. nih.govnih.gov
Nucleophilic and Electrophilic Transformations of the Adamantane Core
The rigid and sterically hindered adamantane cage of this compound is generally resistant to chemical transformations. However, under specific conditions, both nucleophilic and electrophilic reactions can occur at the adamantane core.
Nucleophilic Transformations
Direct nucleophilic substitution on the adamantane core is challenging due to the steric hindrance and the stability of the adamantyl cation. However, transformations can be initiated by introducing functional groups onto the adamantane skeleton that are amenable to nucleophilic attack. For instance, the introduction of a carbonyl group on the adamantane framework allows for subsequent reactions with various nucleophiles. researchgate.net Rearrangement reactions of the adamantane framework, such as the protoadamantane-adamantane rearrangement, can also be utilized to introduce substituents in a stereocontrolled manner, often involving nucleophilic attack on a carbocation intermediate. mdpi.com
Electrophilic Transformations
Electrophilic substitution on the adamantane core is also possible, typically occurring at the tertiary bridgehead positions (1, 3, 5, and 7). These positions are more reactive due to the stabilization of the resulting carbocation intermediates. While the 2-position, where the amino group is attached in this compound, is a secondary carbon, electrophilic functionalization at the bridgehead positions can be achieved. For example, the Koch-Haaf reaction allows for the carboxylation of adamantane at a bridgehead position using formic acid and sulfuric acid. researchgate.net Similarly, halogenation of the adamantane core can be achieved using appropriate reagents. researchgate.net The presence of the N-ethylamino group at the 2-position may influence the regioselectivity of these electrophilic reactions.
Advanced Synthetic Techniques and Optimization
Catalytic Methods in Adamantane Amine Synthesis
The synthesis of adamantane amines, including this compound, can be achieved through various catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. numberanalytics.com
One of the most powerful methods for amine synthesis is reductive amination . jocpr.com This reaction involves the condensation of a carbonyl compound (an adamantanone) with an amine, followed by the reduction of the resulting imine or enamine intermediate. jocpr.com Catalyst-controlled reductive amination, using transition metal catalysts such as ruthenium, iridium, or nickel complexes, can provide high levels of regio- and stereoselectivity. jocpr.com For the synthesis of this compound, this would involve the reaction of adamantan-2-one with ethylamine in the presence of a reducing agent and a suitable catalyst.
Catalytic N-alkylation of amines using carboxylic acids and molecular hydrogen represents a green and practical approach. csic.es For example, the monoalkylation of a sterically hindered amine like 1-adamantylamine has been achieved with high selectivity using a ruthenium/triphos catalyst system. csic.es A similar strategy could potentially be applied to the ethylation of adamantan-2-amine to produce this compound.
Biocatalysis is an emerging field in amine synthesis, offering high enantioselectivity and mild reaction conditions. mdpi.com Imine reductases (IREDs) can be used for the asymmetric reduction of imines to chiral amines. mdpi.com While not directly applied to this compound in the provided literature, the potential for enzymatic synthesis of chiral adamantane amines is a promising area of research.
Stereochemical Control in this compound Synthesis
The synthesis of this compound with a specific stereochemistry at the C-2 position is a significant challenge in organic synthesis. rijournals.com The spatial arrangement of atoms within a molecule can have a profound impact on its biological activity. rijournals.com
Achieving stereochemical control often involves the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the nitrogen atom or used to direct the reduction of an imine precursor.
Asymmetric catalysis is another powerful strategy for controlling stereochemistry. rijournals.com Chiral catalysts, including transition metal complexes and organocatalysts, can be used to favor the formation of one enantiomer over the other in reactions such as reductive amination. jocpr.com For example, the use of a chiral catalyst in the reductive amination of adamantan-2-one with ethylamine could lead to an enantiomerically enriched this compound.
The protoadamantane-adamantane rearrangement is a key transformation that can be used to synthesize 1,2-disubstituted adamantane derivatives with high stereocontrol. mdpi.com This rearrangement proceeds through a chiral bridged carbocation intermediate, and nucleophilic attack occurs with complete retention of enantiopurity. mdpi.com This strategy could be adapted for the stereospecific synthesis of this compound precursors.
Process Development and Scalability Considerations
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. numberanalytics.com
Scalability of Reactions: Classical methods for amine synthesis, while well-established, may not be the most efficient or cost-effective for large-scale production. numberanalytics.com Modern catalytic approaches often offer significant advantages in terms of efficiency and selectivity, which are crucial for scalability. numberanalytics.com For the synthesis of this compound, developing a robust and high-yielding catalytic reductive amination or N-alkylation process would be a key consideration.
Reagent and Catalyst Selection: The choice of reagents and catalysts is critical for a scalable process. The use of inexpensive, readily available, and non-toxic starting materials is preferred. numberanalytics.com For example, while some N-dealkylation methods use toxic reagents like cyanogen bromide, developing greener alternatives is a priority in process chemistry. researchgate.net The efficiency and recyclability of catalysts are also important economic and environmental considerations.
Purification and Isolation: Developing efficient work-up and purification procedures that avoid chromatographic purification is highly desirable for large-scale synthesis. nuph.edu.ua Crystallization, distillation, and extraction are preferred methods for isolating the final product in high purity on an industrial scale.
Flow Chemistry: The use of continuous flow chemistry can offer significant advantages for process development and scalability. numberanalytics.com Flow reactors can provide better control over reaction parameters, improve safety, and allow for easier automation and scale-up compared to traditional batch processes. researchgate.net The Koch-Haaf reaction, for example, has been successfully carried out in a microflow system. researchgate.net
Molecular and Structural Characterization of N Ethyladamantan 2 Amine and Its Analogs
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide distinct signals for magnetically non-equivalent nuclei, offering insights into the molecular structure.
For secondary amines like N-ethyladamantan-2-amine, the proton on the nitrogen atom gives a signal that can vary in chemical shift, typically in the range of 0.5-5.0 ppm, and its appearance can be concentration-dependent due to hydrogen bonding. libretexts.orgmsu.edu The protons on the carbon adjacent to the nitrogen are deshielded and usually appear in the 2.3-3.0 ppm region. libretexts.org In ethylamine (B1201723), for instance, the CH₂ protons are observed as a quartet, while the CH₃ protons appear as a triplet due to spin-spin coupling. docbrown.info
The ¹³C NMR spectrum of amines shows signals for carbons attached to the nitrogen in the 10-65 ppm range. libretexts.org For ethylamine, two distinct signals are observed for the two carbon atoms, reflecting their different chemical environments. docbrown.info In N-methylethanamine, three separate signals are present for the three non-equivalent carbon atoms. docbrown.info The chemical shifts in the adamantane (B196018) cage itself are influenced by the substituent.
Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Amines
| Nucleus | Functional Group | Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | R-NH -R' | 0.5 - 5.0 | Position is variable and depends on solvent and concentration. libretexts.orgmsu.edu |
| ¹H | -CH -N- | 2.3 - 3.0 | Deshielded by the adjacent nitrogen atom. libretexts.org |
| ¹³C | -C -N- | 10 - 65 | Shifted downfield compared to alkanes. libretexts.org |
This table presents generalized data and actual values can vary based on the specific molecule and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. rsc.orgrsc.org For amines, a key principle is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org The fragmentation patterns observed in mass spectrometry, particularly through alpha-cleavage, can provide further structural information. libretexts.org
For instance, the HRMS data for 2-ethyl-4,4-diphenyl-pyrrolidine, an analog, shows a calculated [M+] value of 251.16740 and a found value of 251.16720, confirming its molecular formula as C₁₈H₂₁N. rsc.org Predicted collision cross-section (CCS) values, which relate to the molecule's shape, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.17468 | 141.0 |
| [M+Na]⁺ | 202.15662 | 142.4 |
| [M-H]⁻ | 178.16012 | 136.4 |
| [M+NH₄]⁺ | 197.20122 | 166.0 |
| [M+K]⁺ | 218.13056 | 139.5 |
Data sourced from predicted values. uni.lu
Solid-State Structural Investigations
While spectroscopic methods reveal the molecular structure, solid-state investigations, primarily X-ray crystallography, provide a definitive three-dimensional picture of the molecule and its arrangement in the crystal lattice.
X-ray Crystallography of this compound Derivatives
Studies on adamantane derivatives have utilized X-ray crystallography to understand their binding to biological targets. For example, the crystal structure of a spiro-adamantyl amine inhibitor bound to the influenza M2 proton channel revealed the mechanism of drug resistance. nih.gov The analysis of a chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, showed a distorted tetrahedral geometry around the chiral center. mdpi.com While a specific crystal structure for this compound was not found in the provided search results, the crystallographic analysis of its derivatives provides valuable insights into how the adamantane scaffold and its substituents are arranged in the solid state. These studies often involve preparing a salt, such as a hydrochloride, to obtain crystals suitable for analysis. researchgate.net
Analysis of Supramolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-stacking interactions. mdpi.comias.ac.in These supramolecular interactions are crucial in determining the physical properties of the solid material.
In the crystal structures of amine-containing compounds, hydrogen bonding often plays a significant role. For instance, in multicomponent crystals, ions can interact via O–H···N, N–H···O, and N–H···N hydrogen bonds, forming distinct motifs. mdpi.com The crystal packing of tris(4-aminophenyl)amine (B13937) derivatives is stabilized by N—H∙∙∙O interactions. mdpi.com In adamantane-containing host-guest complexes with cucurbit[n]urils, the encapsulation is stabilized by hydrogen bonds between the amine group of the guest and the carbonyl portals of the host. nih.gov The analysis of these interactions helps in understanding the forces that direct the self-assembly of molecules into a crystalline solid. beilstein-journals.org
Conformational Analysis in Crystalline States
The precise three-dimensional arrangement of a molecule in its crystalline form, known as its conformation, is determined by a delicate balance of intramolecular and intermolecular forces. For N-substituted adamantane derivatives, the rigid and bulky adamantane cage significantly influences the possible spatial orientations of its substituents. The study of these conformations in the solid state, primarily through single-crystal X-ray diffraction, provides invaluable insights into the molecule's steric and electronic properties. anton-paar.com
While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the analysis of closely related analogs offers a robust framework for understanding its likely conformational preferences in the crystalline state. A pertinent example is the crystallographic study of N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, which features the key N-ethyl and adamantyl groups. rsc.orgscispace.com
In the crystal structure of this analog, the adamantane moiety itself is composed of four fused cyclohexane (B81311) rings, each adopting a stable chair conformation. rsc.org The orientation of the N-ethylamino group relative to the adamantane core is a critical conformational feature. In N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, the orientation of the N-H group of the ethylamino substituent is observed to be in a syn conformation with respect to the sulfur atom of the thiadiazole ring. rsc.org This preferred conformation is stabilized by intramolecular interactions.
The crystal packing of such adamantane derivatives is governed by a network of noncovalent interactions, including hydrogen bonds and van der Waals forces. mdpi.comresearchgate.net In the case of N-substituted adamantane amines, intermolecular hydrogen bonds involving the amine proton are expected to play a significant role in the supramolecular assembly. scispace.commdpi.com For instance, in the crystal structure of N-(2-hydroxybenzyl)adamantan-1-aminium chloride, N—H···Cl hydrogen bonds are crucial for stabilizing the crystal packing. iucr.org Similarly, in various N-(adamantan-1-yl)amides, N–H···O hydrogen bonds dictate the formation of supramolecular chains. researchgate.net
The ethyl group attached to the nitrogen atom also possesses conformational flexibility. The torsion angles around the C-N and C-C bonds of the ethyl group determine its spatial arrangement. In the crystalline state, this conformation will be one that minimizes steric hindrance with the bulky adamantane cage and neighboring molecules in the crystal lattice.
Detailed crystallographic data from the analog N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine provides quantitative insight into these structural features.
Table 1: Selected Crystallographic Data for N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.325(3) |
| b (Å) | 12.011(3) |
| c (Å) | 12.031(3) |
| β (°) | 107.893(11) |
| Volume (ų) | 1418.5(7) |
Table 2: Selected Torsion Angles for N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine rsc.org
| Torsion Angle | Value (°) |
|---|---|
| C(1)-C(10)-C(11)-N(2) | -177.3 |
| C(11)-N(2)-C(12)-S(1) | 179.1 |
| N(2)-C(12)-N(3)-H(3) | 0.0 (syn) |
Computational Chemistry and Molecular Modeling of N Ethyladamantan 2 Amine
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure and properties of a molecule. For adamantane (B196018) derivatives, these studies provide insights into molecular stability, reactivity, and intermolecular interactions. tandfonline.comacs.org
Analysis of HOMO-LUMO Energetics and Electrostatic Potential (ESP)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. tandfonline.com Analysis of the electrostatic potential (ESP) map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are key to understanding non-covalent interactions. tandfonline.com While these analyses have been performed for various complex adamantane derivatives, specific values for N-ethyladamantan-2-amine are not available.
Conformational Landscapes and Energy Minimization
The conformational flexibility of the N-ethyl group attached to the rigid adamantane scaffold is a key determinant of its interaction with biological targets. Conformational analysis and energy minimization studies are used to identify the most stable, low-energy conformations of a molecule. acs.org For related adamantane derivatives, these studies have revealed preferred spatial arrangements of substituents. mdpi.com For this compound, such a detailed conformational landscape analysis has not been published.
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a ligand, such as an adamantane derivative, might interact with a protein target. researchgate.net
Prediction of Binding Modes and Affinities with Biological Macromolecules
Derivatives of 2-aminoadamantane (B82074) have been investigated for their potential to interact with various biological targets, including the M2 ion channel of the influenza virus and targets for trypanocidal activity. nih.govresearchgate.netuoa.gr Docking studies on these derivatives predict their binding modes and estimate their binding affinities, often reported as a docking score in kcal/mol. researchgate.netksu.edu.sa For instance, different aminoadamantane analogues have been docked into the M2 proton channel to understand the structural requirements for inhibitory activity. mdpi.com Although this compound has been synthesized in the context of developing compounds with trypanocidal activity, specific docking studies detailing its binding affinity against relevant macromolecules are not available in the literature. nih.gov
Characterization of Key Interaction Residues and Motifs
Successful docking studies not only predict binding affinity but also identify the key amino acid residues within the target's binding site that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in studies of adamantane derivatives targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), key interactions with residues like Ser170 and Tyr183 have been identified. researchgate.net Similar detailed analyses identifying the specific interacting residues for this compound with any biological target are currently absent from the scientific literature.
Estimation of Binding Free Energies
The estimation of binding free energy (ΔG_bind) is a cornerstone of computational drug design, quantifying the affinity between a ligand, such as this compound, and its target receptor. nih.govverachem.com A more negative binding free energy value corresponds to a more stable protein-ligand complex. Several methods are employed to calculate this critical parameter, each with varying levels of accuracy and computational cost. boku.ac.atresearchgate.net
Common approaches include endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and more rigorous alchemical free energy calculations such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.gov The MM/PBSA method, for instance, calculates the binding free energy by combining molecular mechanics energy, solvation free energy (calculated using models like Poisson-Boltzmann or Generalized Born), and conformational entropy. nih.gov Alchemical methods involve creating a non-physical, or "alchemical," pathway to transform one molecule into another (e.g., a ligand in solvent to the same ligand in a protein's binding site) to calculate the free energy difference. researchgate.netnih.gov
While direct studies on the binding free energy of this compound are not prevalent in the reviewed literature, research on related adamantane derivatives provides a framework for how such calculations would be performed. For example, a study on adamantane-linked 1,2,4-triazole (B32235) derivatives used calculations of pairwise interaction energies to understand their binding at the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) active site. nih.gov These calculations dissect the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components, offering a detailed view of the forces driving binding. nih.gov
Table 1: Example Components of Interaction Energy for an Adamantane Derivative This table illustrates the types of energy components calculated in computational binding studies, based on findings for a related adamantane derivative. nih.gov
| Interaction Energy Component | Example Value (kJ/mol) |
| Electrostatic (E_elec) | -14.3 |
| Polarization (E_pol) | -3.7 |
| Dispersion (E_dis) | -14.2 |
| Repulsion (E_rep) | 8.8 |
| Total Interaction Energy | -24.8 |
These methodologies could be applied to this compound to predict its binding affinity to various biological targets, thereby prioritizing compounds for synthesis and experimental testing.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as this compound, and their complexes with biological macromolecules. dovepress.comtitech.ac.jp These simulations can reveal conformational changes, ligand binding pathways, and the stability of interactions that are not apparent from static structures. titech.ac.jp
An MD simulation can, for example, explore how a ligand like this compound settles into a binding pocket, the stability of the hydrogen bonds it forms, and the flexibility of both the ligand and the protein active site. researchgate.netrsc.org In a study on isoniazid-based adamantane derivatives, MD simulations were run for 200 nanoseconds to analyze the trajectory and stability of the compounds within the active site of the Mycobacterium tuberculosis catalase-peroxidase (KatG) protein. researchgate.net Such analyses are crucial for confirming the stability of binding modes predicted by molecular docking. researchgate.netechemcom.com
The setup of an MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), solvating the molecular system in a box of water molecules, and adding ions to neutralize the system. The simulation then proceeds through energy minimization, equilibration, and a final production run from which data is collected. echemcom.com
Table 2: Typical Parameters for a Molecular Dynamics Simulation This table provides an overview of common settings used in MD simulations for studying protein-ligand systems. researchgate.net
| Parameter | Description | Example Setting |
| Force Field | Describes the potential energy of the system's particles. | AMBER, CHARMM, OPLS |
| Solvent Model | Explicit representation of water molecules. | TIP3P, SPC/E |
| System Size | Dimensions of the simulation box. | e.g., 56 x 56 x 56 Å |
| Time Step | The interval between successive calculations. | 2 fs |
| Simulation Length | Total duration of the production simulation. | 100-200 ns or more |
| Ensemble | Statistical ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
Applying MD simulations to this compound would illuminate its dynamic interactions with a target protein, providing a more realistic understanding of its binding mechanism than static modeling alone.
Computational Structure-Activity Relationship (SAR) Methodologies
Computational SAR methodologies are essential for modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. These techniques encompass a range of methods from quantitative modeling to feature-based analysis.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activities. dergipark.org.trlongdom.org The fundamental principle is that the activity of a molecule is a function of its physicochemical properties and structural features, which can be represented by numerical values known as molecular descriptors. longdom.org
A typical QSAR study involves:
Data Collection : Assembling a dataset of compounds with known biological activities (e.g., IC50 values).
Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic properties.
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive model. researchgate.netjchemlett.com
Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets. dergipark.org.tr
Cheminformatics platforms play a vital role in managing the large datasets involved in QSAR studies, calculating descriptors, and building models. researchgate.net While no specific QSAR model for this compound was found, its molecular descriptors can be calculated and used as input for such a study. Public databases like PubChem provide predicted descriptors for this compound. uni.lu
Table 3: Selected Predicted Molecular Descriptors for this compound Data sourced from computational predictions available in public chemical databases. uni.lu
| Descriptor | Predicted Value |
| Molecular Weight | 179.31 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
These descriptors, along with others, could be used to develop a QSAR model for a series of this compound analogs to predict their activity and guide the design of more potent compounds. nih.gov
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. pharmacophorejournal.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. nih.govmedsci.org
A pharmacophore model can be generated based on a set of active ligands or from the structure of a protein-ligand complex. medsci.org Once developed and validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.gov This process filters vast libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active, significantly reducing the number of compounds that need to be synthesized and tested experimentally. semanticscholar.org
For instance, a hypothetical pharmacophore for a target of this compound might include a hydrophobic feature corresponding to the adamantane cage and a hydrogen bond donor feature from the amine group.
Table 4: Common Pharmacophore Features This table lists standard chemical features used in pharmacophore modeling. nih.gov
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. |
| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen atom to a hydrogen bond. |
| Hydrophobic | H | A non-polar group that has unfavorable interactions with water. |
| Aromatic Ring | RA | A planar, cyclic, conjugated ring system. |
| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |
| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |
This approach allows for the discovery of structurally diverse compounds that retain the key interaction features required for biological activity, providing a valuable strategy for lead optimization and scaffold hopping.
Preclinical Pharmacological Investigations and Biological Target Exploration of N Ethyladamantan 2 Amine
In Vitro Biological Activity Profiling
In vitro studies are fundamental in characterizing the biological effects of a new chemical entity. These assays, conducted in a controlled environment outside of a living organism, provide initial insights into a compound's potential therapeutic applications and its mechanism of action at a molecular and cellular level. For adamantane (B196018) derivatives, these investigations have spanned enzyme interactions, receptor binding, and functional cellular effects.
Enzyme Inhibition and Activation Studies
Enzyme modulation is a key mechanism through which many therapeutic agents exert their effects. wikipedia.org Molecules can act as inhibitors, blocking an enzyme's activity, or as activators, enhancing it. Adamantane-based compounds have been explored for their effects on various enzymes.
While direct enzyme inhibition or activation data for N-ethyladamantan-2-amine is not extensively detailed in the reviewed literature, studies on analogous structures provide significant insights. For instance, some adamantane-based compounds have been identified as tyrosine kinase inhibitors, such as Adaphostin, which shows anti-proliferative activity in various cancer models. nih.gov Furthermore, molecular docking analyses have suggested that certain adamantane-thiazole derivatives can occupy the active site of the SIRT1 enzyme, a class III histone deacetylase. nih.gov Other research has investigated adamantane derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4). researchgate.net
In the context of drug metabolism, various amine stimulants have been studied for their potential to inhibit cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. nih.gov Studies on compounds like coclaurine (B195748) and N-benzylphenethylamine have shown potent inhibition of CYP2D6. nih.gov While this compound was not specifically included in this particular study, its amine structure suggests that evaluating its potential for CYP enzyme inhibition would be a relevant area of investigation.
Some amine and amino acid-based compounds have also been investigated as activators of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. mdpi.com
Receptor Binding and Modulation Assays
Receptor binding assays are used to determine the affinity of a molecule for a specific receptor. merckmillipore.comactivemotif.com The adamantane scaffold has been incorporated into ligands for various receptors, notably ion channels and G protein-coupled receptors (GPCRs).
A significant body of research focuses on aminoadamantanes as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel. nih.gov Compounds like amantadine (B194251) and memantine (B1676192) are well-known NMDA receptor antagonists. researchgate.netnih.gov Radioligand binding assays are commonly employed to assess the interaction of these compounds with the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.govnih.gov
Adamantane derivatives have also been investigated for their interaction with other receptors:
σ1 Receptors: Certain substituted 1,4-dioxanes containing an adamantane-like structure have been designed and evaluated for their affinity for σ1 receptors. nih.gov
α-7 Nicotinic Acetylcholine Receptor: Amantadine and memantine may exert some of their effects through antagonism of this receptor. nih.gov
Trace Amine-Associated Receptors (TAARs): TAARs, particularly TAAR1, are a class of GPCRs activated by endogenous trace amines. nih.govguidetopharmacology.org Given that this compound is an amine, its potential interaction with TAARs is a plausible area for investigation. TAAR1 activation is known to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission. frontiersin.orgplos.org
Cell-Based Functional Assays (e.g., Antiviral, Antiproliferative, Antimicrobial)
Cell-based assays measure the functional effect of a compound on whole cells, providing a bridge between molecular targets and in vivo efficacy. Adamantane derivatives have demonstrated a broad spectrum of activities in these assays. mdpi.com
Antiviral Activity: The antiviral properties of aminoadamantanes are well-established, beginning with the discovery of amantadine and rimantadine (B1662185) for influenza A. nih.govnih.gov More recently, adamantanes have been investigated for activity against coronaviruses. nih.gov Studies suggest these compounds can impair viral propagation by mechanisms such as blocking the viral E protein channel or inhibiting viral entry by altering the pH of endosomes. nih.gov A spiroadamantane amine has shown effectiveness against coronavirus strain 229E. nih.gov
Antiproliferative Activity: Numerous adamantane derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines. nih.govrsc.org
A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines showed potent inhibitory activity against several human tumor cell lines. nih.gov
Adaphostin, an adamantane-containing tyrosine kinase inhibitor, displays anti-proliferative activity in leukemia, non-small cell lung-cancer, and prostate cancer cell lines. nih.gov
| Compound | Target Cell Lines | Observed Activity | Proposed Target |
|---|---|---|---|
| 5e | Five human tumor cell lines | Potent inhibitory activity | SIRT1 Enzyme |
| 5k | Five human tumor cell lines | Potent inhibitory activity | SIRT1 Enzyme |
| Adaphostin | Leukemia, non-small cell lung-cancer, prostate cancer | Anti-proliferative | Tyrosine Kinase |
Antimicrobial Activity: The adamantane moiety has been incorporated into molecules to generate novel antimicrobial agents.
Antibacterial: The adamantane-diamine hybrid SQ109 was developed for treating drug-resistant tuberculosis. nih.govdrugbank.com Other derivatives, such as certain 5-(1-adamantyl)-1,2,4-triazole-3-thiols, have displayed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antifungal: Some adamantane-containing thiazole (B1198619) compounds and triazole derivatives have shown potent activity against the pathogenic fungus Candida albicans. nih.govnih.gov The mechanism for some related amine oxides is thought to involve the disorganization of the microbial cell membrane. nih.gov
| Compound Class | Microbial Target | Reported Activity | Reference |
|---|---|---|---|
| Adamantane-Thiazole Derivatives (e.g., 5b, 5l, 5q) | Candida albicans | Potent antifungal activity | nih.gov |
| Adamantane-Thiazole Derivatives (e.g., 5c, 5g, 5l) | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity | nih.gov |
| 5-(1-adamantyl)-1,2,4-triazole-3-thiols (e.g., 6b, 10b, 12c) | Bacteria and Candida albicans | Potent antibacterial activity | nih.gov |
| SQ109 (Adamantane-Diamine Hybrid) | Mycobacterium tuberculosis | Potent action against drug-resistant TB | nih.gov |
Molecular Mechanism of Action Elucidation
Understanding a compound's molecular mechanism of action is crucial for its development as a therapeutic agent. For adamantane amines, several mechanisms have been proposed based on their diverse biological activities.
Antiviral Mechanisms: The antiviral action of amantadine against influenza A involves blocking the M2 proton channel, which inhibits the uncoating of the virus inside the host cell. nih.gov Against coronaviruses, proposed mechanisms include blocking the viral E protein ion channel, or increasing the pH of endosomes, which inhibits host cell proteases like Cathepsin L that are necessary for viral entry. nih.gov
Receptor Antagonism: As discussed, a primary mechanism for compounds like memantine is the noncompetitive antagonism of the NMDA receptor. nih.govnih.gov This action helps to modulate glutamatergic neurotransmission.
Enzyme Inhibition: For adamantane derivatives with anticancer properties, mechanisms include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, sphingosine (B13886) kinase (SK), and SIRT1. nih.gov
TAAR1 Modulation: Activation of the TAAR1 receptor by trace amines or related molecules can modulate the activity of dopamine (B1211576), serotonin, and glutamate (B1630785) systems, suggesting a mechanism for affecting neuropsychiatric conditions. guidetopharmacology.orgfrontiersin.org
In Vivo Preclinical Studies in Non-Human Models
Following promising in vitro results, preclinical studies in animal models are conducted to evaluate a compound's efficacy and to understand its pharmacokinetic and pharmacodynamic properties in a whole living system. nih.govnih.gov
Efficacy Evaluation in Relevant Animal Models
While specific in vivo efficacy data for this compound is not available in the reviewed literature, studies on structurally related adamantane derivatives demonstrate their potential in various animal models.
Infectious Disease Models: The adamantane derivative SQ109, an antibiotic for pulmonary tuberculosis, has progressed through preclinical animal models and into Phase I clinical trials. drugbank.comdrugbank.comdrugbank.com Another derivative, JPC-3210, has shown potent in vivo efficacy against malaria in murine models. drugbank.comdrugbank.com
Neurological/Psychiatric Disorder Models: TAAR1 agonists, a class to which this compound could potentially belong, have been evaluated in animal models relevant to schizophrenia. mdpi.com For example, one TAAR1 agonist demonstrated a dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, a model of dopamine-dependent hyperactivity. mdpi.com
Inflammatory Models: Certain adamantane-triazole derivatives have produced good dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov
These examples highlight the successful use of animal models to validate the therapeutic potential of adamantane-based compounds identified through in vitro screening.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Systems
Detailed ADME studies specifically for this compound are not extensively available in publicly accessible scientific literature. However, general principles derived from studies of other adamantane derivatives can provide some insights into its likely pharmacokinetic profile.
The adamantane cage is a rigid, lipophilic moiety that significantly influences the ADME properties of drugs that contain it. nih.govulb.ac.be The incorporation of an adamantane group can enhance a molecule's lipophilicity, which may, in turn, affect its absorption and distribution. nih.govpensoft.net This increased lipophilicity can facilitate passage across biological membranes. pensoft.net
The metabolism of adamantane derivatives often involves hydroxylation at one of the bridgehead positions of the adamantane core. The stability of the adamantane structure can also protect nearby functional groups from metabolic degradation, potentially prolonging the drug's duration of action.
Pharmacodynamic Biomarker Assessment
Specific pharmacodynamic (PD) biomarkers for this compound have not been explicitly defined in the available research. PD biomarkers are crucial for quantifying the effect of a drug on its target and for understanding the dose-response relationship. nih.gov
In the context of the observed trypanocidal activity of some aminoadamantanes, a relevant PD biomarker could be the direct measurement of parasite load in preclinical models of infection. nih.gov For instance, in a mouse model of Trypanosoma brucei infection, the transient suppression of parasitemia was used to evaluate the in vivo efficacy of certain aminoadamantane derivatives. nih.gov A reduction in parasite count would serve as a direct indicator of the compound's biological effect.
Given that the proposed mechanism of action for some aminoadamantanes involves the blockage of ion channels in the parasite's cell membrane, another potential avenue for biomarker assessment could be the measurement of ion flux or membrane potential in vitro. nih.gov However, specific studies employing such biomarkers for this compound have not been reported.
Structure-Activity Relationship (SAR) in Biological Context
The relationship between the chemical structure of adamantane amines and their biological activity is a key area of investigation for developing new therapeutic agents.
Studies on a series of 1-alkyl-2-aminoadamantanes have provided valuable insights into the structure-activity relationships concerning their trypanocidal activity. nih.gov In one such study, a comparison was made between primary amines and their N-ethylated counterparts. nih.gov A notable difference in potency was observed between the primary amines 1-decanoyl-2-aminoadamantane and 1-dodecanoyl-2-aminoadamantane and their respective N-ethyl congeners. nih.gov
The following interactive table presents the trypanocidal activity of a selection of 1-alkyl-2-aminoadamantanes, including primary and N-ethyl amines, against Trypanosoma brucei.
| Compound ID | 1-Alkyl Side Chain | Amine at C2 | IC90 (μM) |
| 1c | n-Decyl | Primary | 0.67 |
| 1d | n-Dodecyl | Primary | 0.67 |
| 1g | n-Decyl | N-ethyl | 1.65 |
| 1h | n-Dodecyl | N-ethyl | 1.06 |
| Data sourced from Papanastasiou et al., 2009. nih.gov |
These findings suggest that while N-ethylation is tolerated, in this specific series, it did not lead to an enhancement of trypanocidal potency compared to the corresponding primary amines. nih.gov
The adamantane scaffold is a versatile platform that can be modified to optimize selectivity for various biological targets. publish.csiro.au The rigid nature of the adamantane cage allows for the precise spatial orientation of functional groups, which can be crucial for achieving selective interactions with a target protein or receptor. publish.csiro.au
For instance, in the context of antiviral activity, modifications to the amino group and the adamantane core have been extensively studied to improve potency and overcome resistance. nih.gov While 1-aminoadamantanes like amantadine and rimantadine target the M2 ion channel of the influenza virus, derivatives with substitutions at the 2-position, such as this compound, may exhibit different target selectivities. The trypanocidal activity observed for 2-aminoadamantane (B82074) derivatives suggests a different mechanism of action and target compared to their 1-amino counterparts' antiviral effects. nih.govnih.gov
The optimization of the adamantane amino scaffold for a specific biological target, therefore, involves a multi-pronged approach, considering the position of the amino group, N-alkylation, and other substitutions on the adamantane ring to fine-tune the molecule's properties for enhanced selectivity and potency.
The development of new bioactive adamantane amines is guided by several key design principles derived from extensive structure-activity relationship studies.
One fundamental principle is the modulation of lipophilicity. The adamantane moiety itself provides a significant degree of lipophilicity. nih.gov Further modifications, such as the introduction of alkyl chains, can systematically alter this property to enhance membrane permeability and target engagement. nih.govnih.gov
Furthermore, the concept of a "ditopic" or "multivalent" approach, where the adamantane scaffold is used to present multiple pharmacophores, is a promising strategy. ulb.ac.be This can lead to compounds with enhanced affinity and selectivity for their targets. For example, combining the adamantane core with other biologically active moieties can result in hybrid molecules with novel or improved therapeutic properties.
Finally, the stereochemistry of the adamantane derivative can also play a crucial role in its biological activity. The rigid, three-dimensional structure of adamantane allows for the creation of chiral centers, and different enantiomers or diastereomers may exhibit distinct pharmacological profiles.
Interdisciplinary Research Perspectives and Future Directions for N Ethyladamantan 2 Amine
Role of N-ethyladamantan-2-amine as a Core Scaffold in Medicinal Chemistry
The adamantane (B196018) cage is a unique, rigid, and highly symmetric hydrocarbon scaffold that has garnered significant attention in medicinal chemistry. publish.csiro.au Its three-dimensional structure allows for the precise positioning of functional groups, which can help optimize potency and selectivity for a specific biological target. publish.csiro.au The adamantane moiety is often described as a "lipophilic bullet," a term that aptly captures its ability to enhance the fat-solubility of a drug molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. scispace.comresearchgate.net By incorporating this bulky hydrocarbon, medicinal chemists can also shield nearby functional groups from metabolic degradation, thereby increasing a drug's stability and duration of action. publish.csiro.aumdpi.com
This compound is a derivative that combines the foundational adamantane core with an ethylamine (B1201723) group. This structure positions it within a class of compounds that has produced several successful pharmaceuticals. scispace.com The amine group provides a key site for chemical modification and interaction with biological targets, while the ethyl group subtly modifies the compound's lipophilicity and steric profile. The first adamantane-based drug, Amantadine (B194251) (1-aminoadamantane), marked the beginning of adamantane's journey in drug discovery. mdpi.comnih.gov Since then, the scaffold has been successfully incorporated into drugs for a wide range of diseases, demonstrating its versatility. mdpi.com
The utility of the adamantane scaffold is evident in its application across various therapeutic areas, as shown in the table below.
| Drug Name | Adamantane Derivative | Therapeutic Use |
| Amantadine | 1-Aminoadamantane | Antiviral (Influenza A), Parkinson's Disease publish.csiro.aumdpi.com |
| Rimantadine (B1662185) | α-Methyl-1-adamantanemethylamine | Antiviral (Influenza A) mdpi.com |
| Memantine (B1676192) | 1-Amino-3,5-dimethyladamantane | Alzheimer's Disease |
| Vildagliptin | (S)-1-[N-(3-Hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile | Antidiabetic (DPP-4 inhibitor) scispace.com |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | Antidiabetic (DPP-4 inhibitor) scispace.com |
| Adapalene | 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid | Anti-acne scispace.com |
While this compound itself is not a marketed drug, its structure represents a logical, yet underexplored, iteration of a privileged scaffold. Its potential lies in serving as a starting point for developing new chemical entities that leverage the known benefits of the adamantane core.
Applications as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. colab.ws The unique properties of the adamantane skeleton—its rigidity, well-defined three-dimensional structure, and lipophilicity—make it an attractive scaffold for the design of such tools. publish.csiro.aumdpi.com Adamantane derivatives can function as sophisticated probes for investigating cellular processes. For instance, an adamantane-conjugated nitrobenzoxadiazole (NBD-Ad) has been successfully used as a fluorescent probe to specifically label the endoplasmic reticulum within living cells. researchgate.net
Furthermore, the adamantane moiety can act as a robust anchor for embedding molecules within the lipid bilayers of liposomes, which are artificial models of cell membranes. mdpi.comnih.gov This allows for detailed studies of cell surface recognition and helps to illuminate how drug delivery systems might target specific cells. nih.gov
This compound is well-suited for development into a chemical probe. The primary amine group offers a reactive handle for attaching various functional tags, such as:
Fluorophores: For fluorescent imaging of biological targets.
Biotin: For affinity purification of binding partners.
Photo-crosslinkers: To permanently link the probe to its target upon light activation, facilitating target identification.
By attaching such tags, this compound could be transformed into a versatile tool for exploring biological pathways and identifying new drug targets.
Novel Applications in Materials Science and Nanotechnology
The field of materials science has identified adamantane and its related diamondoid structures as fundamental "molecular building blocks" or "molecular Lego" due to their exceptional properties. hilarispublisher.comworldscientific.com These cage-like hydrocarbons are incredibly stable, rigid, and possess a high strength-to-weight ratio. hilarispublisher.comworldscientific.com When incorporated into polymers, adamantane can significantly increase the material's hardness and thermal stability. polyu.edu.hk Its well-defined structure and the ability to be functionalized at its bridgehead positions make it a prime candidate for creating advanced materials with programmed shapes and properties. colab.wshilarispublisher.com
This compound combines the rigid adamantane cage with a reactive amine group, making it a bifunctional building block for materials science. Potential applications include:
High-Performance Polymers: It could be used as a monomer or a cross-linking agent to create polymers with enhanced thermal resistance and mechanical strength.
Functional Nanomaterials: The amine group can be used to graft the molecule onto the surface of nanoparticles, modifying their properties or enabling them to be dispersed in polymer matrices. polyu.edu.hk
Optical Materials: Adamantane has been used to create polymers with a high refractive index and low optical dispersion, properties valuable for lenses and optical fibers. polyu.edu.hk
The synthesis of adamantyl (meth)acrylate compounds for use as monomers in functional resins, such as those for photolithography, highlights the industrial interest in adamantane-based materials. google.com
Integration of Artificial Intelligence and Machine Learning in Discovery
The process of discovering and developing new drugs is incredibly time-consuming and expensive, navigating a vast chemical space of over 10^60 conceivable molecules. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by dramatically increasing the speed and efficiency of research. scielo.brmednexus.org These computational tools are applied across the drug discovery pipeline, from initial drug design and chemical synthesis planning to virtual screening and property prediction. nih.govresearchgate.net
For a scaffold like adamantane, AI/ML offers powerful methods to navigate the immense number of possible derivatives. Instead of synthesizing and testing compounds one by one, researchers can use AI to:
Perform Virtual Screening: Computationally screen millions of virtual adamantane derivatives against a biological target to identify promising candidates. researchgate.net
Predict Properties: Use Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of new designs before they are synthesized. nih.gov
Enable De Novo Design: Generate entirely new molecular structures optimized for a specific target, suggesting novel adamantane derivatives that a human chemist might not have conceived. nih.gov
The integration of AI can make the design and optimization process for molecules like this compound more robust and efficient, reducing the reliance on costly and time-intensive physical experiments. scielo.br
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms that create new data (e.g., molecules) based on a training set. | Design novel derivatives of this compound with optimized binding affinity and ADME properties. nih.gov |
| Predictive Modeling (QSAR) | Predicts the activity or property of a molecule based on its structure. | Prioritize which this compound analogs to synthesize by predicting their efficacy and potential toxicity. nih.gov |
| Retrosynthesis Prediction | Suggests a viable chemical synthesis route for a target molecule. | Accelerate the production of novel derivatives by providing efficient synthesis plans. nih.gov |
| Target Identification | Analyzes biological data to identify and validate new protein targets for diseases. | Identify new potential therapeutic targets for which this compound could serve as a starting scaffold. |
Patent Landscape and Collaborative Research Opportunities
The patent landscape for adamantane derivatives is active, with numerous patents filed for new compounds and processes for their preparation. nih.govjustia.comgoogle.com This indicates a sustained commercial and scientific interest in leveraging the adamantane scaffold for new technologies and therapies. drugpatentwatch.com However, the landscape for a specific, less-common derivative like this compound is likely to be far less crowded. This presents a "white space" opportunity for researchers to establish novel intellectual property around its synthesis, derivatives, and applications.
Developing a niche compound from the lab to the market is a high-risk, capital-intensive endeavor. Modern drug discovery increasingly relies on collaborative frameworks that bring together diverse partners to share this risk and provide complementary expertise. drugtargetreview.com These collaborations can take many forms, including partnerships between large pharmaceutical companies, academic institutions, and specialized contract research organizations (CROs). drugtargetreview.comberkeley.edu
For a molecule like this compound, a collaborative approach would be essential for its development. A potential framework could involve:
Academic Labs: To conduct fundamental research, explore novel synthetic routes, and investigate its utility as a chemical probe.
Biotech Companies: To perform high-throughput screening of derivatives against various disease targets.
CROs: To provide specialized services in medicinal chemistry, in vitro and in vivo biology, and process chemistry to scale up promising candidates. drugtargetreview.com
Public-Private Partnerships: To fund and manage pre-competitive research, such as validating new biological targets for which adamantane derivatives may be effective. nih.gov
Such partnerships require clear agreements on intellectual property (IP) rights and a transparent, communicative environment to succeed. drugtargetreview.comacs.org By leveraging a collaborative ecosystem, the scientific and commercial potential of this compound and its future derivatives can be more effectively explored and realized. ceur-ws.org
Q & A
Q. What are the optimal laboratory-scale synthesis routes for N-ethyladamantan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via:
- Reductive Amination : React adamantan-2-one with ethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C. This method avoids harsh conditions and achieves ~70–85% yield .
- Nucleophilic Substitution : Replace adamantan-2-yl chloride with ethylamine in the presence of triethylamine (Et₃N) to neutralize HCl. This requires anhydrous conditions and yields ~60–75% .
Key Variables : Catalyst choice (e.g., NaBH₄ vs. NaBH(OAc)₃), solvent polarity, and temperature. Lower temperatures reduce side reactions but slow kinetics.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Compare with adamantan-2-one to confirm amine formation .
- Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with FID detection. Optimize oven temperature (e.g., 150–250°C ramp) to resolve impurities from unreacted adamantan-2-one .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 193 (M⁺) and fragmentation patterns (e.g., loss of ethyl group: m/z 164) .
Advanced Research Questions
Q. How can conflicting data on reaction yields in reductive amination be systematically addressed?
- Methodological Answer :
- Controlled Variable Testing : Isolate factors like catalyst loading (e.g., 1.2–2.0 eq. NaBH(OAc)₃), solvent (THF vs. DCM), and amine:ketone molar ratio (1:1 vs. 1:1.2). Use design of experiments (DoE) to identify interactions .
- Byproduct Analysis : Employ LC-MS to detect imine intermediates or over-alkylated products. Adjust reducing agent strength (e.g., switch to LiAlH₄ for faster kinetics but risk over-reduction) .
Q. What strategies mitigate nitrosamine formation during synthesis or storage of this compound?
- Methodological Answer :
- Nitrosating Agent Control : Avoid reagents like nitrites or nitric acid. Use high-purity solvents (e.g., HPLC-grade acetonitrile) to prevent contamination .
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at −20°C. Add antioxidants (e.g., BHT) to inhibit amine oxidation .
- Analytical Monitoring : Apply HPLC-UV (λ = 230–240 nm) or GC-MS to quantify trace nitrosamines. Use SPE cartridges for sample cleanup to reduce matrix effects .
Q. How does the ethyl group in this compound influence its reactivity compared to N-methyl analogs?
- Methodological Answer :
- Steric and Electronic Effects : The ethyl group increases steric hindrance, slowing nucleophilic substitution but enhancing stability against oxidation. Use Hammett plots to compare reaction rates (σₚ values: ethyl = −0.15 vs. methyl = 0) .
- Solubility Studies : Measure partition coefficients (logP) in octanol/water. N-Ethyl derivatives typically show higher lipophilicity, impacting bioavailability in drug design .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Recrystallize samples using hexane/ethyl acetate mixtures. Repeat DSC for melting point consistency (±1°C).
- Cross-Lab Validation : Compare NMR (¹H, ¹³C) with published spectra. Use deuterated chloroform (CDCl₃) as a solvent to avoid solvent shifts .
- Trace Impurity Profiling : Employ GC×GC-MS to detect low-abundance byproducts (e.g., adamantane diethylamine) that may skew data .
Safety and Handling Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
